N-(1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Description
Properties
Molecular Formula |
C16H14N4O2S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2S2/c21-14(18-16-17-12-3-1-2-4-13(12)24-16)8-20-15(22)7-10-9-23-6-5-11(10)19-20/h1-4,7H,5-6,8-9H2,(H,17,18,21) |
InChI Key |
YJSFSLWMAFRMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=O)N(N=C21)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Aminothiophenol
The benzothiazole core is synthesized via acid-catalyzed cyclization of o-aminothiophenol (1 ) with malononitrile (2 ). Lemon juice, a natural acid catalyst, facilitates this reaction at ambient temperature within 30 minutes, yielding 2-cyanomethylbenzothiazole (3 ) in 85–90% yield. Conventional methods using HCl or H₂SO₄ achieve similar yields but require longer reaction times.
Mechanistic Insight :
The reaction proceeds through thiourea intermediate formation, followed by intramolecular cyclization and dehydrogenation. IR spectroscopy confirms the CN stretch at 2206 cm⁻¹, while ¹H NMR reveals a singlet for the methylene group at δ 4.25 ppm.
Preparation of Thiopyrano[4,3-c]pyridazin-3-one
Cyclocondensation Under High-Pressure Conditions
Thiopyrano[4,3-c]pyridazin-3-one is synthesized via Q-tube-assisted cyclocondensation of thiochroman-4-one (1a ) with 3-oxo-2-arylhydrazonopropanals (2 ) in acetic acid, catalyzed by ammonium acetate. Optimal conditions (170°C, 6 hours) yield 70–85% of the bicyclic product.
Reaction Mechanism :
-
Enolization : Thiochroman-4-one undergoes acid-catalyzed enolization.
-
Nucleophilic Addition : The enol attacks the aldehyde carbonyl of 2 , forming adduct A .
-
Cyclization : Dehydration and intramolecular cyclization yield the thiopyrano-pyridazinone core.
Spectral Validation :
-
IR : C=O stretch at 1680 cm⁻¹.
-
¹H NMR : Multiplet signals for CH₂ groups (δ 2.8–3.4 ppm) and pyridazine protons (δ 8.7 ppm).
Acetamide Bridge Formation
Coupling via Nucleophilic Acyl Substitution
The final step involves coupling 1,3-benzothiazol-2-amine with 2-(3-oxo-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid using N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Procedure :
-
Activation : 2-(3-Oxo-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid is activated with DCC in dry THF at 0°C.
-
Amidation : 1,3-Benzothiazol-2-amine is added, and the reaction proceeds at room temperature for 12 hours.
-
Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 65–75% of the target compound.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridazine-H), 7.85–7.45 (m, 4H, benzothiazole-H), 4.08 (s, 2H, CH₂), 3.12–2.85 (m, 4H, thiopyrano-CH₂).
Alternative Synthetic Routes
One-Pot Tandem Reactions
Grinding techniques offer solvent-free synthesis of intermediates. For example, 2-cyanomethylbenzothiazole (3 ) reacts with DMF-DMA under mechanical grinding to form enamine 4 , which undergoes Michael addition with 2-cyanoacetohydrazides to yield pyridone hybrids. Adapting this method could streamline acetamide bridge formation.
Advantages :
Optimization and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and pyridazinone derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that derivatives of benzothiazole demonstrated moderate to high antineoplastic activity against human cancer cell lines such as HT-29 and TK-10 . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their ability to modulate inflammatory responses. A related study highlighted the effectiveness of PDE inhibitors in reducing airway hyperreactivity in asthmatic models . The compound's structure suggests it may similarly inhibit PDE activity, thereby reducing inflammation.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of novel benzothiazole derivatives for anticancer activity. Among these derivatives, this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The study reported an IC50 value indicating effective cytotoxicity against specific cancer cell lines.
Case Study 2: Inhibition of Inflammatory Responses
Another research effort evaluated the anti-inflammatory potential of various benzothiazole derivatives. The findings suggested that compounds with similar structures to this compound significantly reduced levels of pro-inflammatory cytokines in murine models of asthma and chronic obstructive pulmonary disease (COPD) .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole ring could intercalate with DNA, while the pyridazinone moiety might inhibit specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key analogs:
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide
- Structure: Replaces the thiopyrano-pyridazinone group with a pyridine-carbonyl-piperazine moiety.
- Synthesis: Prepared via coupling N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with (piperazin-1-yl)(pyridin-2-yl)methanone in acetonitrile using K₂CO₃ as a base .
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure: Features a simpler 4-methylpiperazine group instead of the fused thiopyrano-pyridazinone.
- Synthesis : Derived from N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine in DMF .
- Key Differences : The methylpiperazine group may improve metabolic stability and blood-brain barrier penetration relative to bulkier substituents.
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
- Structure : Replaces the benzothiazole ring with a 4-ethyl-5-methylthiazole group (CAS 1324077-87-3, C₁₅H₁₈N₄O₂S₂, MW 350.5) .
- However, physicochemical data (e.g., melting point) remain unreported .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Bioactivity Implications
- Benzothiazole Derivatives: Compounds like BZ-IV and the pyridine-piperazine analog are associated with anticancer activity, likely through kinase or topoisomerase inhibition . The thiopyrano-pyridazinone group may confer unique selectivity due to sulfur’s role in redox interactions.
- Thiazole vs. Benzothiazole : The CAS 1324077-87-3 derivative’s thiazole ring may reduce π-π stacking interactions but improve bioavailability .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological significance, and research findings related to this compound.
The compound's molecular formula is with a molecular weight of approximately 320.38 g/mol. The structure includes a benzothiazole moiety fused with a thiopyrano-pyridazine framework, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.38 g/mol |
| CAS Number | Not yet assigned |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common synthetic routes include:
- Formation of Benzothiazole Derivative : Typically synthesized via cyclization reactions involving 2-amino thiophenol and appropriate carbonyl compounds.
- Pyridazine Moiety Introduction : The pyridazine ring can be introduced through cyclization reactions involving hydrazine derivatives.
- Final Acetylation : The final product is obtained through acylation reactions using acetic anhydride or acetyl chloride.
Biological Activity
Research has demonstrated that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole and pyridazine possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have been tested against various bacterial strains with promising results. The minimal inhibitory concentration (MIC) values for some derivatives have been reported as low as 50 µg/mL against pathogenic bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cytotoxicity Studies : In vitro studies on tumorigenic cell lines have shown selective cytotoxicity. For example, certain analogs demonstrated EC50 values in the range of 30–290 ng/mL against various cancer cell lines . These findings suggest that modifications to the benzothiazole and pyridazine structures can enhance anticancer activity.
Anti-inflammatory and Analgesic Effects
Research indicates that certain derivatives exhibit anti-inflammatory properties:
- Mechanism of Action : The activity may be attributed to inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial properties of various benzothiazole derivatives. Compounds with structural similarities to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that specific derivatives exhibited selective cytotoxic effects against human breast cancer cells while sparing normal cell lines . This selectivity is critical for reducing side effects in potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide?
- Methodology : Multi-step synthesis typically involves:
- Cyclization of benzothiazole and thiopyrano-pyridazine precursors under reflux conditions (e.g., ethanol or DMF as solvents).
- Coupling reactions using catalysts like triethylamine or palladium-based systems to link the acetamide group .
- Purification via column chromatography or recrystallization, with yields optimized by controlling reaction time (6–24 hours) and temperature (60–120°C) .
- Key Data :
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cyclization | 45–58 | DMF, 80°C, 12h | |
| Acetamide coupling | 55–65 | Et3N, RT, 6h |
Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks for benzothiazole protons (δ 7.2–8.1 ppm) and thiopyrano-pyridazine carbonyl groups (δ 165–170 ppm) .
- X-ray diffraction : Resolve bond angles and torsional strain in the fused thiopyrano-pyridazine ring (e.g., C–S bond length: 1.75–1.80 Å) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ = 427.1) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to predict transition states and activation energies for cyclization steps .
- Apply reaction path search algorithms to identify optimal solvents (e.g., DMF vs. THF) and catalysts .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Methodology :
- Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the benzothiazole and pyridazine moieties .
- Compare experimental IR carbonyl stretches (1680–1700 cm⁻¹) with DFT-simulated spectra to confirm tautomeric forms .
Q. How to analyze the compound’s reactivity with nucleophiles or electrophiles?
- Methodology :
- Thioacetamide reactivity : Monitor nucleophilic substitution at the sulfur atom using HPLC (e.g., reaction with alkyl halides in acetonitrile at 50°C) .
- Electrophilic aromatic substitution : Track regioselectivity in benzothiazole nitration via LC-MS and isotopic labeling .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Methodology :
- Synthesize analogs with modified substituents (e.g., chloro, methoxy) on the benzothiazole ring and assay biological activity (e.g., enzyme inhibition).
- Use molecular docking to correlate pyridazine ring conformation (from X-ray data) with target binding affinity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
- Root Causes :
- Variations in catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) .
- Solvent polarity effects on cyclization efficiency (e.g., DMF vs. ethanol) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
